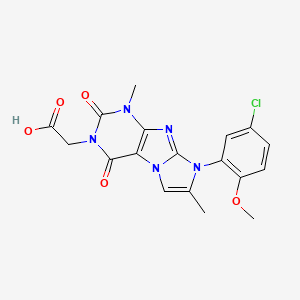

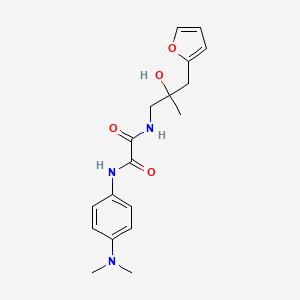

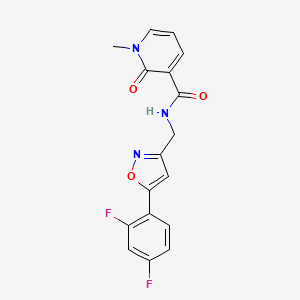

N1-(4-(ジメチルアミノ)フェニル)-N2-(3-(フラン-2-イル)-2-ヒドロキシ-2-メチルプロピル)オキサラミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(4-(dimethylamino)phenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide is a useful research compound. Its molecular formula is C18H23N3O4 and its molecular weight is 345.399. The purity is usually 95%.

BenchChem offers high-quality N1-(4-(dimethylamino)phenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-(dimethylamino)phenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

鈴木・宮浦カップリング

鈴木・宮浦 (SM) カップリングは、強力な遷移金属触媒による炭素-炭素結合形成反応です。その温和な条件、官能基耐性、および環境に優しい性質により、幅広い用途で利用されています。SM カップリングの成功は、パラジウム(II) 錯体と容易にトランスメタル化する有機ホウ素試薬の使用に依存します。 これらの試薬により、アリール、ヘテロアリール、またはビニルホウ素化合物をアリールまたはビニルハライドとカップリングさせることができ、新しい C-C 結合が形成されます .

プロト脱ホウ素化反応

プロト脱ホウ素化反応は、有機分子からホウ素基を脱離させる反応です。N1-(4-(ジメチルアミノ)フェニル)-N2-(3-(フラン-2-イル)-2-ヒドロキシ-2-メチルプロピル)オキサラミドの場合、そのプロト脱ホウ素化挙動を理解することが重要になる可能性があります。 例えば、求核性の低いホウ素アート錯体を用いることで、反応中の望まないアリール付加を防ぎ、特定の生成物の生成を導くことができます .

細胞毒性研究

研究者たちは、フラン-2-イルおよびピラゾール-4-イル部分を有する新規化合物の細胞毒性効果を調べてきました。 MTT アッセイを用いたインビトロ研究では、A549 細胞などの特定の細胞株に対するこれらの化合物の細胞毒性を評価してきました .

作用機序

Target of Action

Similar compounds, such as n-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, are known to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties . These properties suggest that the compound may interact with a variety of cellular targets, including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

It’s worth noting that similar compounds may act by inhibiting or activating their target proteins, thereby modulating their biological activities . The compound’s interaction with its targets could lead to changes in cellular processes, such as cell proliferation, immune response, and inflammation, among others.

Biochemical Pathways

Given the biological activities associated with similar compounds , it can be inferred that the compound may affect multiple biochemical pathways involved in cell growth, immune response, and inflammation.

Result of Action

Based on the biological activities of similar compounds , it can be hypothesized that the compound may exert anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory effects at the molecular and cellular levels.

特性

IUPAC Name |

N'-[4-(dimethylamino)phenyl]-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-18(24,11-15-5-4-10-25-15)12-19-16(22)17(23)20-13-6-8-14(9-7-13)21(2)3/h4-10,24H,11-12H2,1-3H3,(H,19,22)(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWHUNWJSZNNLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)C(=O)NC2=CC=C(C=C2)N(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 4-(((3,4-dimethoxyphenethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2372316.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide](/img/structure/B2372318.png)

![5-[(E)-(dimethylamino)methylidene]-3-(4-phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione](/img/structure/B2372322.png)

![N-(5-BENZYL-1,3-THIAZOL-2-YL)-2-[(2,5-DIMETHYLPHENYL)AMINO]ACETAMIDE](/img/structure/B2372328.png)